molecular formula C14H22N2O B15059390 5-(1-Isopropylpiperidin-2-yl)-2-methoxypyridine

5-(1-Isopropylpiperidin-2-yl)-2-methoxypyridine

Cat. No.: B15059390
M. Wt: 234.34 g/mol
InChI Key: WAIASOPOWUHFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Isopropylpiperidin-2-yl)-2-methoxypyridine: is a heterocyclic compound that features a piperidine ring substituted with an isopropyl group at the nitrogen atom and a methoxy group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Isopropylpiperidin-2-yl)-2-methoxypyridine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions: The isopropyl group is introduced at the nitrogen atom of the piperidine ring through alkylation reactions.

    Methoxylation: The methoxy group is introduced at the 2-position of the pyridine ring through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the 2-position of the pyridine ring.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

Biology:

    Biological Probes: Used in the development of probes for studying biological systems.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug development.

    Therapeutic Agents:

Industry:

    Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Isopropylpiperidin-2-yl)-2-methoxypyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-(1-Isopropylpiperidin-2-yl)ethanamine: A related compound with similar structural features.

    2-(1-Isobutylpiperidin-2-yl)ethanamine: Another similar compound with an isobutyl group instead of an isopropyl group.

    2-(1-Ethylpiperidin-4-yl)ethanamine: A compound with an ethyl group at the nitrogen atom of the piperidine ring.

Uniqueness: 5-(1-Isopropylpiperidin-2-yl)-2-methoxypyridine is unique due to the presence of both the isopropyl group on the piperidine ring and the methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-methoxy-5-(1-propan-2-ylpiperidin-2-yl)pyridine

InChI

InChI=1S/C14H22N2O/c1-11(2)16-9-5-4-6-13(16)12-7-8-14(17-3)15-10-12/h7-8,10-11,13H,4-6,9H2,1-3H3

InChI Key

WAIASOPOWUHFON-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1C2=CN=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.